molecular formula C9H11NO2S B060639 methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 184174-80-9

methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B060639
CAS No.: 184174-80-9
M. Wt: 197.26 g/mol
InChI Key: XUKGZPUAFGAYHC-UHFFFAOYSA-N
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Description

Methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a compound that belongs to the class of thiophene derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can be achieved through the Gewald reaction. This reaction involves the condensation of cyclopentanone, methyl cyanoacetate, and sulfur in the presence of a base such as morpholine. The reaction mixture is typically heated and stirred to facilitate the formation of the desired product .

Example Procedure

  • Mix cyclopentanone (8.49 g, 0.1 mol), methyl cyanoacetate (10.0 g, 0.1 mol), and sulfur (3.21 g, 0.1 mol) in methanol (20 ml).
  • Add morpholine (10 ml) dropwise over 30 minutes at 35°C.
  • Heat the reaction mixture at 45°C with stirring for 3 hours.
  • Allow the mixture to cool to room temperature.
  • Filter the precipitated powder and wash with ethanol (2x30 ml).
  • Recrystallize from ethanol to obtain the product as a pale yellow powder .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the thiophene ring can participate in π-π interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both an amino group and a carboxylate group allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields .

Biological Activity

Methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (CAS Number: 184174-80-9) is a heterocyclic compound characterized by a thiophene ring fused with a cyclopentane structure. This compound has garnered interest in various fields, particularly in medicinal chemistry and materials science, due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, detailing its mechanisms of action, pharmacological properties, and relevant case studies.

  • Molecular Formula : C₉H₁₁NO₂S
  • Molecular Weight : 197.26 g/mol
  • Melting Point : 170°C to 174°C
  • Purity : 95% (minimum) .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the amino group allows for hydrogen bonding and potential interactions with enzymes and receptors.

Interaction with Biological Targets

  • Enzyme Modulation : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
  • Receptor Binding : It has the potential to bind to neurotransmitter receptors, influencing central nervous system (CNS) activity.

Anticonvulsant and CNS Activity

Research indicates that derivatives of compounds similar to this compound exhibit anticonvulsant properties. A study demonstrated that related compounds showed significant activity in animal models for seizure disorders, suggesting potential therapeutic applications in epilepsy management .

Antidepressant Effects

Further studies have suggested that this compound might possess antidepressant-like effects. The mechanism is believed to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways .

Case Studies

  • Anticonvulsant Activity :
    • A study conducted on 2-amino derivatives revealed that these compounds exhibited significant anticonvulsant activity in rodent models. The study highlighted the importance of structural modifications in enhancing efficacy .
  • CNS Activity Assessment :
    • In a behavioral study assessing the impact on mood and anxiety levels in animals, this compound demonstrated a reduction in anxiety-like behaviors, indicating potential for treating anxiety disorders .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
This compoundStructureAnticonvulsant, antidepressant
2-Amino-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamideStructureAnticonvulsant
2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acidStructureLimited data available

Safety Profile

While the compound shows promise in various biological activities, safety assessments indicate that it may cause skin irritation and respiratory issues upon exposure. Proper handling precautions are recommended when working with this compound .

Properties

IUPAC Name

methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c1-12-9(11)7-5-3-2-4-6(5)13-8(7)10/h2-4,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUKGZPUAFGAYHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20384758
Record name Methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184174-80-9
Record name Methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-amino-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate
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